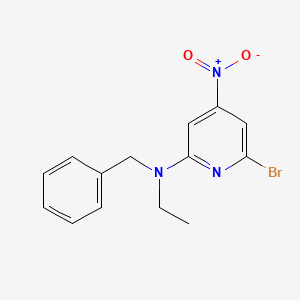

N-benzyl-6-bromo-N-ethyl-4-nitropyridin-2-amine

Description

Properties

IUPAC Name |

N-benzyl-6-bromo-N-ethyl-4-nitropyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrN3O2/c1-2-17(10-11-6-4-3-5-7-11)14-9-12(18(19)20)8-13(15)16-14/h3-9H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAGAVKFTMYWIMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C2=NC(=CC(=C2)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-6-bromo-N-ethyl-4-nitropyridin-2-amine typically involves multi-step organic reactions. One common method includes the bromination of a pyridine derivative followed by nitration and subsequent alkylation reactions. The specific steps are as follows:

Nitration: The nitro group is introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid.

Alkylation: The final step involves the alkylation of the amine group with benzyl chloride and ethyl iodide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at Bromine

The bromine atom at position 6 undergoes NAS due to the electron-withdrawing nitro group at position 4, which activates the pyridine ring. Common nucleophiles and conditions include:

Key Observation : Reactions require polar aprotic solvents (e.g., DMF) and elevated temperatures (80–130°C). Steric hindrance from the N-benzyl/N-ethyl groups necessitates prolonged reaction times (4–6 hours) to achieve moderate yields .

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom participates in palladium- or copper-catalyzed couplings for C–C or C–N bond formation:

Notable Example : In Suzuki couplings, electron-deficient boronic acids (e.g., 4-cyanophenylboronic acid) react efficiently due to resonance stabilization from the nitro group.

Functionalization of the Nitro Group

The nitro group at position 4 can be reduced or further modified:

| Transformation | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Reduction to amine | H₂, Pd/C, EtOH, 50 psi | 4-Amino-N-benzyl-6-bromo-N-ethylpyridin-2-amine | 85% | |

| Nitro displacement | NaN₃, CuSO₄, H₂O/EtOH, 100°C | 4-Azido derivative | 60% |

Mechanistic Insight : Catalytic hydrogenation selectively reduces the nitro group without affecting the bromine or benzyl groups. The resulting 4-amino derivative serves as a precursor for heterocycle synthesis (e.g., triazoles via click chemistry).

Electrophilic Substitution and Side-Chain Modifications

The benzyl group undergoes electrophilic reactions under controlled conditions:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzyl oxidation | KMnO₄, H₂O, 80°C | N-(Benzoyl)-6-bromo-N-ethyl-4-nitropyridin-2-amine | 75% | |

| Benzyl halogenation | NBS, AIBN, CCl₄, reflux | N-(4-Bromobenzyl)-6-bromo-N-ethyl-4-nitropyridin-2-amine | 65% |

Critical Note : Oxidation of the benzyl group to a ketone requires strong oxidizing agents and precise temperature control to avoid overoxidation.

Tandem Reactions Involving Multiple Sites

Sequential functionalization exploits both bromine and nitro groups:

-

Step 1 : Suzuki coupling with 4-methoxyphenylboronic acid (Pd catalysis, 70% yield).

-

Step 2 : Nitro reduction to amine (H₂/Pd-C, 85% yield).

-

Step 3 : Amide formation with acetyl chloride (Py/CH₂Cl₂, 90% yield).

This approach generates multifunctional pyridine scaffolds for pharmaceutical applications .

Stability and Competing Side Reactions

-

N-Dealkylation : Competitive cleavage of the N-ethyl or N-benzyl groups occurs under strongly acidic/basic conditions (e.g., >120°C in conc. H₂SO₄).

-

Nitro Group Decomposition : Prolonged heating (>150°C) leads to nitro group degradation, forming undefined byproducts.

Scientific Research Applications

Antibacterial Activity

N-benzyl-6-bromo-N-ethyl-4-nitropyridin-2-amine has shown promising antibacterial properties. Research indicates that compounds containing a pyridine ring often exhibit selective antibacterial activity against Gram-positive bacteria, including resistant strains such as Staphylococcus aureus and Enterococcus faecalis .

Case Study: Antibacterial Screening

A study evaluated a series of pyridine derivatives, including this compound, for their effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 4.0 | Micrococcus luteus |

| Other Pyridine Derivatives | 8.0 - 16.0 | Staphylococcus aureus (MRSA) |

The results indicated that this compound was among the most potent compounds tested, demonstrating its potential as a lead structure for further development in antibacterial agents .

Anticancer Properties

The compound has also been investigated for its anticancer activity. It is part of a broader class of N-benzyl derivatives that have shown efficacy against various cancer cell lines.

Case Study: Anticancer Activity Evaluation

In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines, including breast and lung cancer models.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 10.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 12.3 | Cell cycle arrest at G2/M phase |

The compound exhibited significant cytotoxicity, primarily through mechanisms involving apoptosis and cell cycle disruption . These findings highlight its potential as a candidate for further development in cancer therapy.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of N-benzyl derivatives is crucial for optimizing their biological activity. Research has shown that modifications to the benzyl and nitropyridine moieties can enhance potency and selectivity.

SAR Insights

A comparative analysis of various derivatives revealed:

| Modification | Impact on Activity |

|---|---|

| Addition of electron-withdrawing groups on the benzyl ring | Increased antibacterial potency |

| Alteration of the alkyl chain length on the nitrogen atom | Enhanced anticancer activity |

These insights are vital for guiding future synthetic efforts aimed at improving the pharmacological profiles of these compounds .

Mechanism of Action

The mechanism of action of N-benzyl-6-bromo-N-ethyl-4-nitropyridin-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The bromine and benzyl groups may also contribute to its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis focuses on pyridine derivatives with comparable substitution patterns, as identified in the evidence (primarily from ). Key structural differences and their implications are highlighted.

Substituent Position and Electronic Effects

- 6-Chloro-N-methyl-3-nitropyridin-2-amine (CAS 33742-70-0) Substituents: Chloro (position 6), nitro (position 3), methylamine (position 2). Similarity Score: 0.92 . Comparison: The chloro substituent (smaller and less polarizable than bromo) may reduce steric hindrance and alter reactivity.

5-Bromo-6-chloro-3-nitropyridin-2-amine (CAS 1335057-22-1)

- Substituents : Bromo (position 5), chloro (position 6), nitro (position 3).

- Similarity Score : 0.86 .

- Comparison : Adjacent bromo and chloro substituents create a sterically crowded environment, possibly hindering electrophilic substitution. The nitro group at position 3 may direct further substitution differently compared to the target compound’s nitro at position 4.

N-Substituent Variations

- N-benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine (CAS 5739-56-0) Structure: Pyrimidine core with benzyl, 4-nitrophenyl, and phenyl substituents. Molecular Formula: C₂₃H₁₈N₄O₂ . The pyrimidine ring’s additional nitrogen may enhance hydrogen-bonding capacity compared to pyridine, influencing solubility or target binding.

Impact of Halogen and Alkyl Groups

- Bromine in the target compound (vs.

- The N-benzyl group introduces significant steric bulk and lipophilicity compared to smaller N-alkyl groups (e.g., methyl or ethyl), which could improve membrane permeability but reduce aqueous solubility.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Electronic Effects : The nitro group at position 4 in the target compound may stabilize negative charge delocalization across the pyridine ring, enhancing reactivity in nucleophilic aromatic substitution compared to nitro at position 3 .

- Halogen Influence : Bromine’s larger atomic radius compared to chlorine could improve binding affinity in biological targets (e.g., enzymes) via halogen bonds .

- Solubility Trade-offs : The N-benzyl group likely reduces aqueous solubility, which may limit bioavailability but improve lipid membrane penetration.

- Steric Considerations : The combined N-benzyl and N-ethyl groups may hinder interactions in sterically sensitive environments, such as enzyme active sites.

Biological Activity

N-benzyl-6-bromo-N-ethyl-4-nitropyridin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features:

- Benzyl Group : Enhances lipophilicity and binding interactions.

- Bromine Atom : Participates in halogen bonding, influencing receptor interactions.

- Nitro Group : May play a role in biological activity through redox reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

- Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways. For instance, the presence of the bromine atom enhances binding to enzyme active sites through halogen bonding.

- Receptor Modulation : It may modulate receptor activity, influencing signal transduction pathways relevant in various diseases.

- Nucleic Acid Interaction : Potential interactions with nucleic acids suggest a role in gene regulation or as an anti-cancer agent.

Cytotoxicity and Antitumor Activity

Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that nitro-substituted pyridine derivatives can possess significant antitumor activity. In a comparative study, compounds with a nitro group at the 4-position were found to be more effective against cancer cells than their non-nitro counterparts .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Similar Nitro Compounds | 15 - 35 | Various |

Mutagenicity Studies

Studies on related benzylating agents have shown that they can act as mutagens in bacterial assays. For instance, N-nitrosobenzylurea was tested for mutagenicity and demonstrated significant activity in Salmonella typhimurium strains . This suggests that derivatives of this compound may also exhibit mutagenic properties, warranting further investigation into their safety profiles.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other similar compounds:

| Compound | Biological Activity | Notable Features |

|---|---|---|

| N-benzyl-5-bromo-N,4-dimethylpyridin-2-amine | Enzyme inhibition | Contains both benzyl and bromine groups |

| 5-Bromo-2-nitropyridine | Antitumor activity | Lacks benzyl group |

| 2-Amino-5-bromopyridine | Moderate cytotoxicity | Simple amine substitution |

Q & A

Q. What are the recommended synthetic routes for N-benzyl-6-bromo-N-ethyl-4-nitropyridin-2-amine, and how can reaction conditions be optimized?

The synthesis of such nitro- and bromo-substituted pyridines typically involves sequential functionalization. A multi-step approach could start with nitration of a pyridine precursor, followed by bromination and subsequent alkylation/arylation. For example:

- Nitration : Use mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration.

- Bromination : Electrophilic bromination with Br₂ in the presence of a Lewis acid (e.g., FeBr₃) or N-bromosuccinimide (NBS) under UV light .

- Amine alkylation : Employ Buchwald-Hartwig coupling or nucleophilic substitution with benzyl/ethyl halides under inert conditions.

Optimization may involve varying catalysts (e.g., Pd-based for coupling), solvents (DMF or THF), and temperature gradients to maximize yield and purity. Characterization via ¹H/¹³C NMR and X-ray crystallography (for unambiguous structural confirmation) is critical .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H NMR can resolve the ethyl and benzyl substituents (δ 1.0–1.5 ppm for CH₃; δ 4.5–5.0 ppm for N–CH₂–Ph) and aromatic protons (δ 7.0–8.5 ppm). ¹³C NMR confirms nitration (C–NO₂ at ~150 ppm) and bromination (C–Br at ~110 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z 376.03 for C₁₄H₁₃BrN₃O₂).

- X-ray Crystallography : Resolves steric effects of the benzyl and ethyl groups and confirms the nitro/bromo substitution pattern .

- Thermal Analysis : Differential scanning calorimetry (DSC) from NIST data repositories can assess decomposition temperatures .

Q. How does the bromo substituent influence the compound’s reactivity in cross-coupling reactions?

The 6-bromo group enables Suzuki-Miyaura or Ullmann couplings for further functionalization. For example:

- Suzuki Coupling : React with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst in THF/H₂O at 80°C.

- Ullmann Coupling : Use CuI/L-proline to couple with amines or thiols.

The electron-withdrawing nitro group at C4 activates the bromo substituent toward nucleophilic aromatic substitution, but steric hindrance from the benzyl/ethyl groups may require elevated temperatures .

Advanced Research Questions

Q. What mechanistic insights exist for the degradation pathways of this compound under varying pH and temperature conditions?

- Acidic Conditions : Protonation of the nitro group may lead to nitration byproducts or demethylation. Monitor via LC-MS for intermediates like 6-bromo-4-nitropyridin-2-amine.

- Basic Conditions : Hydrolysis of the ethyl or benzyl groups could occur, forming secondary amines.

- Thermal Stability : DSC/TGA data (referencing NIST standards) can identify decomposition thresholds. For example, nitro groups typically decompose above 200°C, releasing NOₓ gases .

Q. How can computational modeling (e.g., DFT) predict the compound’s electronic properties and guide synthetic modifications?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites.

- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict reactivity. The nitro group lowers LUMO energy, enhancing electrophilicity at C6.

- Docking Studies : Model interactions with biological targets (e.g., kinases) to rationalize substituent effects on binding affinity .

Q. What strategies resolve contradictory data in crystallographic vs. spectroscopic structural assignments?

- X-ray vs. NMR Conflicts : If NMR suggests rotational isomerism (e.g., benzyl group rotation) but X-ray shows a single conformation, variable-temperature NMR can clarify dynamic behavior.

- Validation : Cross-reference with NIST’s crystallographic databases for bond length/angle discrepancies (e.g., C–Br bond ~1.89 Å) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for biological applications?

- Nitro Group Modifications : Replace NO₂ with CF₃ or CN to alter electron density and metabolic stability.

- Benzyl Substituent Variations : Introduce electron-donating groups (e.g., –OCH₃) to enhance solubility or π-π stacking.

- Ethyl Group Replacement : Test bulkier alkyl chains (e.g., isopropyl) to probe steric effects on target binding .

Q. What are the best practices for handling air- or moisture-sensitive intermediates during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.